(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl sulfanyl group and a phenyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone typically involves multi-step organic reactions. One common route includes the formation of the pyrimidine ring followed by the introduction of the methoxyphenyl sulfanyl and phenyl sulfone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyphenyl sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction can produce sulfides or other reduced forms.
Scientific Research Applications
(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl sulfonylacetophenone: Another sulfone compound used in organic synthesis.
Vinyl sulfone: Known for its use as an irreversible inhibitor of cysteine proteases.
Uniqueness
(6-((4-Methoxyphenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with methoxyphenyl sulfanyl and phenyl sulfone groups makes it a versatile compound with diverse applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-methoxyphenyl)sulfanyl-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-20-15(13-26(22,23)18-6-4-3-5-7-18)12-19(21-14)25-17-10-8-16(24-2)9-11-17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECYPVPAJSWUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)OC)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.